molecular formula C11H18O B14287252 4-Methyldeca-4,9-dienal CAS No. 137146-34-0

4-Methyldeca-4,9-dienal

Cat. No.: B14287252
CAS No.: 137146-34-0
M. Wt: 166.26 g/mol
InChI Key: NKXCCGSMJRYQRE-UHFFFAOYSA-N
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Description

4-Methyldeca-4,9-dienal is an organic compound with the molecular formula C11H18O It is an aldehyde characterized by the presence of a methyl group and two double bonds in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyldeca-4,9-dienal can be synthesized through several methods. One common approach involves the ozonolysis of alkenes, where the double bonds in the alkene are cleaved to form aldehydes . Another method includes the oxidation of primary alcohols using reagents such as chromium (VI) oxidants, Swern oxidation, or Dess-Martin periodinane .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale ozonolysis or catalytic oxidation processes. These methods are chosen for their efficiency and scalability, allowing for the production of significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

4-Methyldeca-4,9-dienal undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde group to a primary alcohol.

    Substitution: The double bonds in the compound can participate in substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Primary alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

4-Methyldeca-4,9-dienal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 4-Methyldeca-4,9-dienal involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially altering their function. The double bonds in the compound also allow it to participate in various biochemical pathways, influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4,8-Dimethyldeca-4,9-dienal: Similar in structure but with an additional methyl group.

    4,9-Decadienal: Lacks the methyl group present in 4-Methyldeca-4,9-dienal.

Uniqueness

This compound is unique due to its specific arrangement of the methyl group and double bonds, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, from synthetic chemistry to potential therapeutic uses .

Properties

CAS No.

137146-34-0

Molecular Formula

C11H18O

Molecular Weight

166.26 g/mol

IUPAC Name

4-methyldeca-4,9-dienal

InChI

InChI=1S/C11H18O/c1-3-4-5-6-8-11(2)9-7-10-12/h3,8,10H,1,4-7,9H2,2H3

InChI Key

NKXCCGSMJRYQRE-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCCC=C)CCC=O

Origin of Product

United States

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